REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[O-]S([O-])(=O)=O.[Mg+2].[CH3:15][C:16]([CH3:20])(O)[C:17]#[N:18]>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:16]([CH3:20])([CH3:15])[C:17]#[N:18])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.09 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
stirred for 4 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After concentration of the medium under vacuum, compound 3a was crystallized from water (20 ml)
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Type
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FILTRATION
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Details
|
The solid was filtered
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.6 mmol | |
AMOUNT: MASS | 1.69 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |